molecular formula C11H11BrO4 B8692374 3-(2-Bromo-acetyl)-4-methoxy-benzoic acid methyl ester

3-(2-Bromo-acetyl)-4-methoxy-benzoic acid methyl ester

Cat. No.: B8692374
M. Wt: 287.11 g/mol
InChI Key: OKTIXTFYSRYZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromo-acetyl)-4-methoxy-benzoic acid methyl ester is a useful research compound. Its molecular formula is C11H11BrO4 and its molecular weight is 287.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

methyl 3-(2-bromoacetyl)-4-methoxybenzoate

InChI

InChI=1S/C11H11BrO4/c1-15-10-4-3-7(11(14)16-2)5-8(10)9(13)6-12/h3-5H,6H2,1-2H3

InChI Key

OKTIXTFYSRYZKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Acetyl-4-methoxy-benzoic acid methyl ester (T. Nagano et al., J. Am. Chem. Soc. 75 (1953), 6237-6238) (1.25 g) was dissolved in a mixture of acetic acid (7 ml) and hydrobromic acid (3 ml), the solution was cooled in an ice bath, and bromine (0.961 g) added. The mixture was allowed to slowly warm to room temperature and react for 2 h. Then the mixture was evaporated to dryness in vacuo, the residue was partitioned between EA and a saturated aqueous sodium hydrogencarbonate solution, the aqueous phase extracted with EA, and the combined organic extracts were dried over sodium sulfate, filtered and evaporated to dryness. Upon stirring with a mixture of EA and HEP, part of the title compound crystallized and was filtered off. The filtrate was evaporated to dryness and the residue purified by preparative RP HPLC (water/ACN gradient). Altogether, 1.18 g of the title compound were obtained.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.961 g
Type
reactant
Reaction Step Two

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